Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)-
CAS No.: 15228-31-6
Cat. No.: VC20486713
Molecular Formula: C7H6NO5W-
Molecular Weight: 367.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15228-31-6 |
---|---|
Molecular Formula | C7H6NO5W- |
Molecular Weight | 367.97 g/mol |
IUPAC Name | carbon monoxide;dimethylazanide;tungsten |
Standard InChI | InChI=1S/C2H6N.5CO.W/c1-3-2;5*1-2;/h1-2H3;;;;;;/q-1;;;;;; |
Standard InChI Key | YLMLXHWVVYKNSX-UHFFFAOYSA-N |
Canonical SMILES | C[N-]C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Introduction
Structural and Molecular Characteristics
The compound adopts an octahedral geometry around the tungsten center, as indicated by the "OC-6-22" notation, which specifies the coordination number and ligand arrangement . The N-methylmethanamine ligand (CH₃NHCH₃) occupies one coordination site, while five carbonyl (CO) ligands complete the coordination sphere. Spectroscopic and crystallographic analyses confirm this structure:
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Infrared (IR) Spectroscopy: Stretching frequencies for the CO ligands typically appear near 1900–2100 cm⁻¹, consistent with metal carbonyl complexes .
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X-ray Diffraction (XRD): Crystallographic data for analogous tungsten pentacarbonyl-isonitrile complexes reveal bond lengths of ~1.92 Å for W–C (carbonyl) and ~2.15 Å for W–N (ligand) .
The SMILES notation [W](C#O)(C#O)(C#O)(C#O)(C#O)N(C)C
and InChIKey SSHJEEPBRMJMRF-UHFFFAOYSA-N
further validate the molecular structure .
Synthesis and Reaction Pathways
Preparation from Tungsten Hexacarbonyl
The compound is synthesized via ligand substitution using tungsten hexacarbonyl (W(CO)₆) and N-methylmethanamine. A representative procedure involves:
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Dissolving W(CO)₆ in tetrahydrofuran (THF) with a palladium(II) oxide catalyst .
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Adding N-methylmethanamine dropwise under inert conditions.
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Refluxing the mixture to facilitate CO ligand displacement.
The reaction proceeds via a nucleophilic attack mechanism, where the amine ligand replaces one CO group. The product is purified via vacuum distillation or recrystallization .
Table 1: Synthetic Conditions for Tungsten Pentacarbonyl(N-Methylmethanamine)-(OC-6-22)-
Parameter | Value | Source |
---|---|---|
Precursor | W(CO)₆ | |
Solvent | Tetrahydrofuran (THF) | |
Catalyst | Pd(II) oxide | |
Reaction Temperature | 60–80°C | |
Yield | 70–85% |
Physicochemical Properties
Thermal and Volatility Profile
The compound exhibits moderate volatility, making it suitable for CVD applications. Key properties include:
Table 2: Physical Properties of Tungsten Pentacarbonyl(N-Methylmethanamine)-(OC-6-22)-
Property | Value | Source |
---|---|---|
Molecular Weight | 368.97 g/mol | |
Melting Point | Not reported (liquid at RT) | |
Stability | Air-stable, light-sensitive | |
Solubility | Soluble in THF, toluene |
Spectroscopic Characterization
-
¹H NMR: The N-methyl group resonates at δ 2.1–2.3 ppm, while amine protons appear as broad signals near δ 1.5 ppm .
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¹³C NMR: Carbonyl carbons are observed at δ 190–210 ppm, and the W–C≡O signal appears at δ 150–160 ppm .
Applications in Materials Science
Chemical Vapor Deposition (CVD)
The compound serves as a precursor for depositing tungsten oxide (WO₃) and metallic tungsten thin films. In atmospheric pressure CVD (APCVD):
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Tungsten Oxide Films: Formed by reacting the precursor with oxygen at 200–300°C . These films exhibit electrochromic properties, transitioning from transparent to blue upon lithium intercalation .
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Metallic Tungsten: Deposited at 400–500°C under reducing conditions, yielding films with ~99% purity and polycrystalline structure .
Table 3: CVD Parameters for Tungsten-Based Films
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